4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
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Description
4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Theoretical Investigations
Compounds within this group have been extensively studied for their spectroscopic characteristics and theoretical properties. For instance, spectroscopic studies on selected 1,3,4-thiadiazoles have revealed dual fluorescence effects, which are of interest due to the potential for specific molecular aggregation inducing charge transfer within the molecule. These effects are dependent on the structural composition and substituents, suggesting applications in fluorescence methods and as fluorescence probes in biology and molecular medicine (Budziak et al., 2019) (Budziak et al., 2019).
Antibacterial and Antimicrobial Activities
Several compounds with 1,3,4-thiadiazole structures have been synthesized and evaluated for their potential antibacterial and antimicrobial activities. For example, fluorine-containing thiadiazolotriazinones were explored as potential antibacterial agents, indicating the broad applicability of such compounds in developing new pharmaceuticals with antimycotic properties (Holla et al., 2003). Additionally, novel fluorine-containing compounds were synthesized and showed promising antibacterial and antifungal activities, highlighting their potential as pharmaceuticals (Gadakh et al., 2010).
Anticancer Activity
The exploration of novel fluorinated compounds has extended into anticancer research, with studies revealing that some of these molecules exhibit significant anti-lung cancer activity. This opens up new avenues for the use of fluorinated 1,3,4-thiadiazole derivatives in cancer treatment, showcasing the versatility of these compounds in scientific research beyond their traditional applications (Hammam et al., 2005).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one' involves the synthesis of the key intermediate 5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one, which is then coupled with 4-butoxybenzoyl chloride to obtain the final product. The synthesis pathway involves several steps including protection, deprotection, coupling, and purification.", "Starting Materials": [ "2-fluoroaniline", "methyl isothiocyanate", "sodium hydroxide", "butyl bromide", "potassium carbonate", "acetic anhydride", "4-butoxybenzoic acid", "thionyl chloride", "triethylamine", "5-methyl-1,3,4-thiadiazol-2-amine" ], "Reaction": [ "Step 1: Protection of 2-fluoroaniline with acetic anhydride to obtain N-acetyl-2-fluoroaniline", "Step 2: Reaction of N-acetyl-2-fluoroaniline with methyl isothiocyanate and sodium hydroxide to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine", "Step 3: Protection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-amine with thionyl chloride and triethylamine to obtain 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate", "Step 4: Deprotection of 5-(2-fluorophenyl)-1-methyl-1,3,4-thiadiazol-2-yl)thionoformate with sodium hydroxide to obtain 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one", "Step 5: Coupling of 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3,4-thiadiazol-2-one with 4-butoxybenzoyl chloride in the presence of potassium carbonate to obtain the final product '4-(4-butoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one'", "Step 6: Purification of the final product by column chromatography" ] } | |
CAS No. |
609795-73-5 |
Molecular Formula |
C24H22FN3O4S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H22FN3O4S/c1-3-4-13-32-16-11-9-15(10-12-16)21(29)19-20(17-7-5-6-8-18(17)25)28(23(31)22(19)30)24-27-26-14(2)33-24/h5-12,20,29H,3-4,13H2,1-2H3/b21-19- |
InChI Key |
MFAVXPHWZBGRCM-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)/O |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=CC=C4F)O |
solubility |
not available |
Origin of Product |
United States |
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